molecular formula C14H25NO4 B13030357 (2R,3S)-Di-tert-butyl3-methylazetidine-1,2-dicarboxylate

(2R,3S)-Di-tert-butyl3-methylazetidine-1,2-dicarboxylate

Cat. No.: B13030357
M. Wt: 271.35 g/mol
InChI Key: DBHQVROMVVEUKC-VHSXEESVSA-N
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Description

(2R,3S)-Di-tert-butyl3-methylazetidine-1,2-dicarboxylate is a chemical compound with a unique structure that includes an azetidine ring, which is a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-Di-tert-butyl3-methylazetidine-1,2-dicarboxylate typically involves the reaction of tert-butyl acrylate with a suitable azetidine precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction conditions usually include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-Di-tert-butyl3-methylazetidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R,3S)-Di-tert-butyl3-methylazetidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2R,3S)-Di-tert-butyl3-methylazetidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking their catalytic function .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-Di-tert-butyl3-methylazetidine-1,2-dicarboxylate
  • (2S,3S)-Di-tert-butyl3-methylazetidine-1,2-dicarboxylate
  • (2R,3S)-Butanediol

Uniqueness

(2R,3S)-Di-tert-butyl3-methylazetidine-1,2-dicarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can lead to different biological activities and chemical properties compared to its stereoisomers .

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

ditert-butyl (2R,3S)-3-methylazetidine-1,2-dicarboxylate

InChI

InChI=1S/C14H25NO4/c1-9-8-15(12(17)19-14(5,6)7)10(9)11(16)18-13(2,3)4/h9-10H,8H2,1-7H3/t9-,10+/m0/s1

InChI Key

DBHQVROMVVEUKC-VHSXEESVSA-N

Isomeric SMILES

C[C@H]1CN([C@H]1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(C1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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